molecular formula C19H22N4O2 B2784387 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108567-53-7

3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2784387
CAS No.: 2108567-53-7
M. Wt: 338.411
InChI Key: ZNJHHGBVNJIJHD-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the pyridin-2-yloxy and pyridin-3-ylmethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into molecular recognition and binding mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, or chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other bicyclic compounds containing pyridine rings, such as tropane alkaloids and certain synthetic analogs.

    Tropane Alkaloids: These compounds, like cocaine and atropine, also feature a bicyclic structure and exhibit significant biological activity.

    Synthetic Analogs: Various synthetic analogs have been developed to explore the structure-activity relationships and optimize the pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridin-2-yloxy and pyridin-3-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(22-13-14-4-3-8-20-12-14)23-15-6-7-16(23)11-17(10-15)25-18-5-1-2-9-21-18/h1-5,8-9,12,15-17H,6-7,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHHGBVNJIJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CN=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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